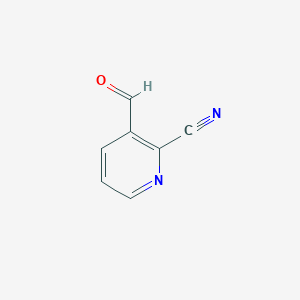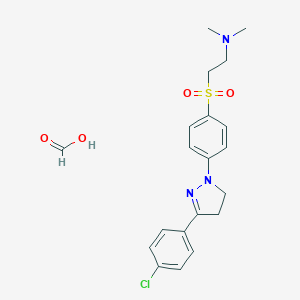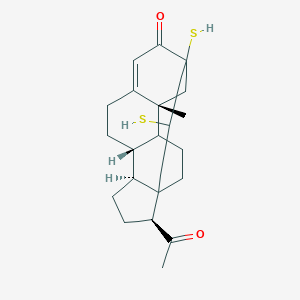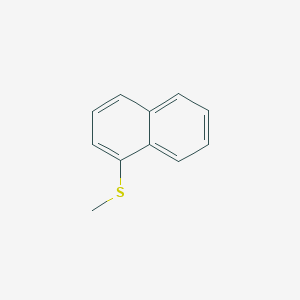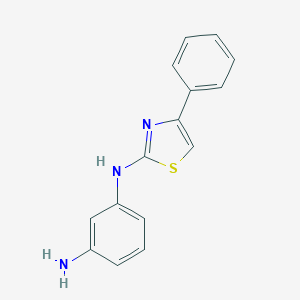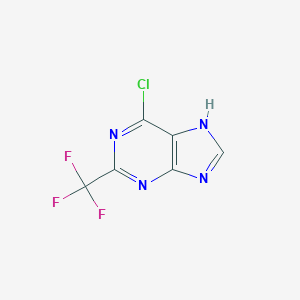
6-chloro-2-(trifluoromethyl)-7H-purine
Descripción general
Descripción
The compound “6-chloro-2-(trifluoromethyl)-7H-purine” belongs to the class of organic compounds known as purines, which are aromatic heterocyclic compounds containing a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
While specific synthesis methods for “6-chloro-2-(trifluoromethyl)-7H-purine” are not available, similar compounds are often synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “6-chloro-2-(trifluoromethyl)-7H-purine” would likely involve a purine core with a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position .Chemical Reactions Analysis
Again, specific reactions involving “6-chloro-2-(trifluoromethyl)-7H-purine” are not available, but similar compounds often undergo Suzuki–Miyaura coupling reactions .Aplicaciones Científicas De Investigación
- Application : Synthesis of new chromene containing 1,3,4-thiadiazole and trifluoromethyl .
- Methods of Application : The compound was synthesized and its structure was characterized by IR, 1H-NMR, 13C-NMR, 19F-NMR and HRMS .
- Results : A new chromene containing 1,3,4-thiadiazole and trifluoromethyl (CF3), 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide was synthesized .
- Application : Investigation of the biological properties of coumarin systems .
- Methods of Application : This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties .
- Results : Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820. Those compounds are valuable kinds of oxygen containing heterocycles widely found in nature .
Scientific Field: Organic Chemistry
Scientific Field: Pharmaceutical Chemistry
- Application : Synthesis of 6-Chloro-2-(trifluoromethyl)quinolin-4-ol .
- Methods of Application : The compound was synthesized and its structure was characterized by various techniques such as NMR, HPLC, LC-MS, UPLC .
- Results : The compound 6-Chloro-2-(trifluoromethyl)quinolin-4-ol was successfully synthesized .
- Application : Synthesis of a new chromene containing 1,3,4-thiadiazole and trifluoromethyl .
- Methods of Application : The compound was synthesized and its structure was characterized by IR, 1H-NMR, 13C-NMR, 19F-NMR and HRMS .
- Results : A new chromene containing 1,3,4-thiadiazole and trifluoromethyl (CF3), 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1,3,4]thiadiazol-2-yl)-amide was synthesized .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application : Synthesis of 6-Chloro-2-(trifluoromethyl)quinolin-4-ol .
- Methods of Application : The compound was synthesized and its structure was characterized by various techniques such as NMR, HPLC, LC-MS, UPLC .
- Results : The compound 6-Chloro-2-(trifluoromethyl)quinolin-4-ol was successfully synthesized .
- Application : Investigation of the biological potential of indole derivatives .
- Methods of Application : This review includes the recent research in synthesis methods of indole systems, investigating their biological properties .
- Results : Compound N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride (28) showed significant sPLA 2 inhibition activity that is comparable or more to ursolic acid (positive control) .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
Propiedades
IUPAC Name |
6-chloro-2-(trifluoromethyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXWPMEDWAEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421812 | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(trifluoromethyl)-7H-purine | |
CAS RN |
1998-63-6 | |
| Record name | 1998-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


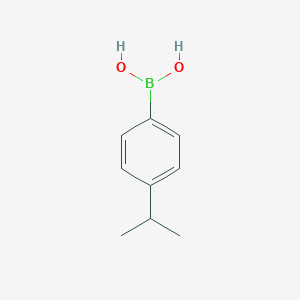

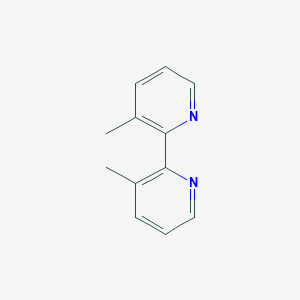
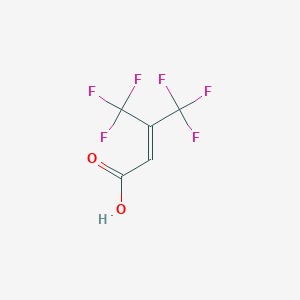
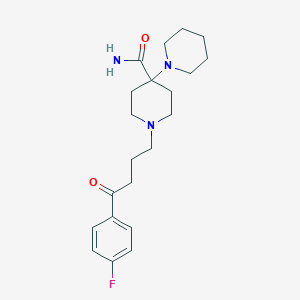
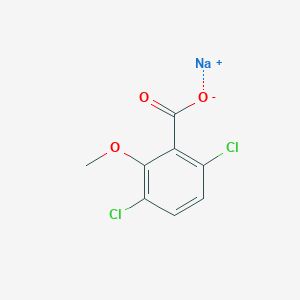
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

